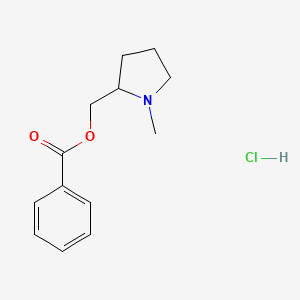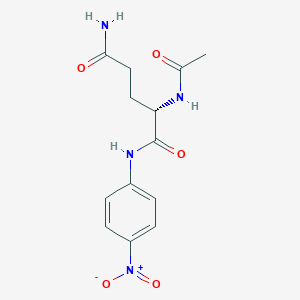![molecular formula C15H14N4O3 B1437189 [2-(2,5-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid CAS No. 1232798-85-4](/img/structure/B1437189.png)
[2-(2,5-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid
Overview
Description
2-(2,5-Dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid (DMPTPA) is a novel compound that has recently been studied for its potential applications in scientific research. It is a heterocyclic compound and can be synthetically produced in the laboratory. This compound has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. It has also been found to have interesting biochemical and physiological effects on different organisms.
Scientific Research Applications
Antitumor Agents
Fused triazine derivatives, such as the compound being analyzed, have shown promising antitumor activities. Research indicates that these compounds can be effective against various human cancer cell lines, including HepG2, MCF-7, and A549. The structure-activity relationship (SAR) of these compounds is a critical area of study to enhance their antitumor efficacy .
Agricultural Applications
In the agrochemical industry, triazine derivatives have been utilized as herbicides. The compound’s structural similarity to known herbicides such as Metribuzin suggests potential utility in weed control, contributing to increased agricultural productivity .
Veterinary Medicine
Triazine derivatives are a component of several commercially available veterinary drugs, such as Toltrazuril and Diclazuril. These drugs are used to treat infections in animals, indicating that the compound could have applications in the development of new veterinary medicines .
Antifungal Activity
The structural analogs of the compound have demonstrated significant antifungal activities, particularly against phytopathogenic fungi like Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici. This suggests that the compound could serve as a lead structure in the search for novel fungicides .
Analgesic and Anti-inflammatory Properties
Compounds with the triazine core have been associated with analgesic and anti-inflammatory properties. This opens up research avenues for the compound as a potential ingredient in the development of pain relief and anti-inflammatory medications .
Molecular Docking Studies
Molecular docking studies are essential for understanding the interaction between drugs and their targets. The compound’s potential for forming stable complexes with biological macromolecules can be explored through molecular docking, which is vital for drug design and discovery processes .
properties
IUPAC Name |
2-[2-(2,5-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-9-3-4-10(2)11(5-9)12-6-13-15(22)18(7-14(20)21)16-8-19(13)17-12/h3-6,8H,7H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECRCIMUWWXGAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN3C=NN(C(=O)C3=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,5-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





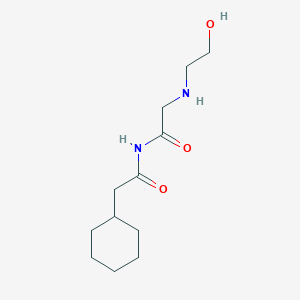
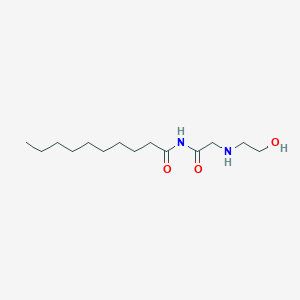


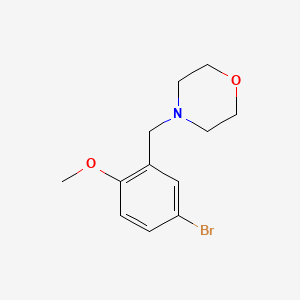
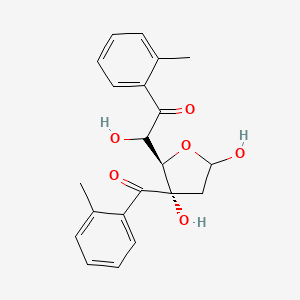
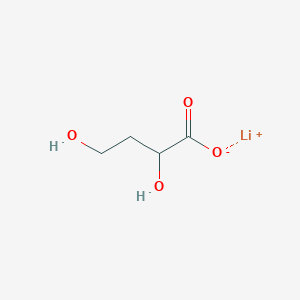
![tert-Butyl (4aR,7R,8S,8aS)-4a,6,8-trihydroxy-2-phenyl-7-(tosyloxy)hexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B1437121.png)


